molecular formula C19H25N3O3 B2391435 8-butanoyl-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021100-68-4

8-butanoyl-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2391435
CAS No.: 1021100-68-4
M. Wt: 343.427
InChI Key: CRQYIQHNYGIXKF-UHFFFAOYSA-N
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Description

8-butanoyl-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[45]decane-2,4-dione is a complex organic compound belonging to the class of spiro compounds Spiro compounds are characterized by a unique structure where two rings are connected through a single atom

Scientific Research Applications

8-butanoyl-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as an anticonvulsant agent.

    Pharmacology: It is investigated for its neuroprotective properties and potential use in treating neurological disorders.

    Chemical Biology: The compound is used as a probe to study the interactions of spirocyclic compounds with biological targets.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex pharmaceutical agents.

Mechanism of Action

Target of Action

The primary targets of 8-Butyryl-3-(4-methylbenzyl)-1,3,8-triazaspiro[4It’s structurally similar to spirotetramat , a second-generation insecticide developed by Bayer CropScience . Spirotetramat is known for its unique two-way internal absorption and transport properties, enabling it to be transported to any part of the plant .

Mode of Action

The exact mode of action of 8-Butyryl-3-(4-methylbenzyl)-1,3,8-triazaspiro[4Spirotetramat, a structurally similar compound, can effectively prevent egg hatching and larval development of pests on roots and leaves . This suggests that 8-Butyryl-3-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione might interact with its targets in a similar way.

Result of Action

The molecular and cellular effects of 8-Butyryl-3-(4-methylbenzyl)-1,3,8-triazaspiro[4Spirotetramat, a structurally similar compound, exhibits a long-lasting efficacy, and it can effectively control pests for as long as two months . This suggests that 8-Butyryl-3-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione might have similar effects.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 8-Butyryl-3-(4-methylbenzyl)-1,3,8-triazaspiro[4Spirotetramat, a structurally similar compound, is known for its high activity, low dosage, broad-spectrum insecticidal efficacy, and environmental safety . This suggests that 8-Butyryl-3-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione might also exhibit these characteristics.

Safety and Hazards

The safety and hazards associated with “8-Butyryl-3-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione” are not mentioned in the retrieved papers .

Future Directions

The future directions for the research and development of “8-Butyryl-3-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione” are not explicitly mentioned in the retrieved papers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-butanoyl-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves a multi-step process. One common method includes the following steps:

    Formation of the spirocyclic core: This involves the reaction of a suitable diamine with a diketone under acidic conditions to form the spirocyclic intermediate.

    Introduction of the butyryl group: This step involves the acylation of the spirocyclic intermediate with butyryl chloride in the presence of a base such as pyridine.

    Addition of the 4-methylbenzyl group: This is achieved through a nucleophilic substitution reaction where the spirocyclic intermediate is reacted with 4-methylbenzyl chloride in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

8-butanoyl-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form the corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride and alkyl halides to introduce different substituents on the spirocyclic core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted spirocyclic compounds

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-butanoyl-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione is unique due to the presence of both butyryl and 4-methylbenzyl groups, which may contribute to its distinct pharmacological profile. The combination of these substituents could enhance its binding affinity to specific molecular targets, thereby improving its efficacy and selectivity.

Properties

IUPAC Name

8-butanoyl-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3/c1-3-4-16(23)21-11-9-19(10-12-21)17(24)22(18(25)20-19)13-15-7-5-14(2)6-8-15/h5-8H,3-4,9-13H2,1-2H3,(H,20,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRQYIQHNYGIXKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCC2(CC1)C(=O)N(C(=O)N2)CC3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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